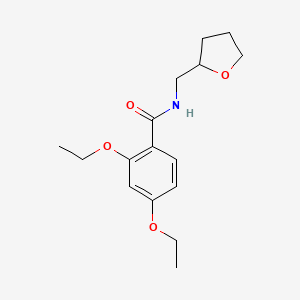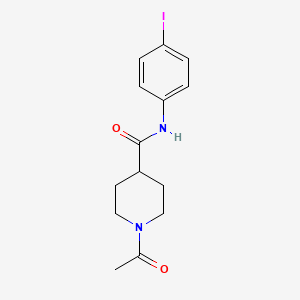![molecular formula C24H22N2O6 B5293443 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide](/img/structure/B5293443.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BMMA and is a member of the acrylamide family of compounds. BMMA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been extensively studied.
作用机制
BMMA has been shown to inhibit the activity of cysteine proteases by binding covalently to the active site cysteine residue. This covalent binding results in the irreversible inhibition of the protease activity. BMMA has also been shown to inhibit the activity of other enzymes, including serine proteases, metalloproteases, and aspartic proteases.
Biochemical and Physiological Effects:
BMMA has been shown to induce apoptosis in cancer cells by inhibiting the activity of cysteine proteases. BMMA has also been shown to induce autophagy in cells by inhibiting the activity of lysosomal cysteine proteases. Additionally, BMMA has been shown to inhibit the growth of bacteria and fungi by inhibiting the activity of proteases.
实验室实验的优点和局限性
BMMA has several advantages for lab experiments, including its high specificity for cysteine proteases, its irreversible inhibition of protease activity, and its potential applications in various fields. However, BMMA also has limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential to inhibit other enzymes besides cysteine proteases.
未来方向
There are several future directions for BMMA research, including the development of more efficient synthesis methods, the identification of new applications for BMMA, and the optimization of BMMA's properties for specific applications. Additionally, future research could focus on the development of BMMA-based probes for imaging protease activity in living cells and the development of BMMA-based therapies for cancer and other diseases.
合成方法
BMMA can be synthesized using different methods, including the reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and 2-methoxy-4-nitrobenzaldehyde in the presence of potassium carbonate and acryloyl chloride. The reaction mixture is then heated under reflux, and BMMA is obtained as a yellow solid after purification. Other methods of synthesizing BMMA include the reaction between 4-(benzyloxy)-3-methoxyphenylamine and 2-methoxy-4-nitrophenyl isocyanate, as well as the reaction between 4-(benzyloxy)-3-methoxyphenylamine and acryloyl chloride.
科学研究应用
BMMA has been used in various scientific research studies due to its potential applications in different fields. For instance, BMMA has been used as a fluorescent probe for detecting cysteine and glutathione in living cells. BMMA has also been used as a cross-linking agent for proteins and peptides and as a tool for studying protein-protein interactions. Additionally, BMMA has been used as a substrate for proteases, and its hydrolysis products have been used for studying protease activity.
属性
IUPAC Name |
(E)-N-(2-methoxy-4-nitrophenyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-30-22-15-19(26(28)29)10-11-20(22)25-24(27)13-9-17-8-12-21(23(14-17)31-2)32-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,25,27)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARLZYSLIMWUDG-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5293375.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5293381.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5293388.png)
![N-(4-ethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5293392.png)

![6-cyclopentyl-N,1-dimethyl-N-[(3-methyl-2-pyridinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293400.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293408.png)
![N-[1-(2-propoxyphenyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293410.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,3'-bipyridine-5-carboxamide](/img/structure/B5293422.png)
![N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B5293435.png)
![5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole](/img/structure/B5293450.png)
![5-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5293471.png)
![5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}-N-propylpyrimidin-2-amine](/img/structure/B5293477.png)